molecular formula C11H16 B166527 1-Methyl-3-(2-propyl)-2-ethynylcyclopentene CAS No. 126133-05-9

1-Methyl-3-(2-propyl)-2-ethynylcyclopentene

Cat. No.: B166527
CAS No.: 126133-05-9
M. Wt: 148.24 g/mol
InChI Key: QLOGBSKTMBHIFH-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-propyl)-2-ethynylcyclopentene is an organic compound with the molecular formula C11H16 . This structure, featuring a cyclopentene ring substituted with methyl, propyl, and ethynyl groups, suggests potential utility as a versatile synthetic intermediate or building block in organic chemistry research. The unique combination of an alkene and an alkyne within a single, relatively small framework may allow researchers to explore a variety of chemical transformations, such as cycloadditions or catalytic coupling reactions . While the specific applications and mechanism of action for this compound are not fully detailed in the literature, compounds with similar structural motifs are frequently employed in stereocontrolled total synthesis projects for constructing complex molecular architectures, including natural products . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult specialized chemical databases and literature for the most current safety and handling information.

Properties

IUPAC Name

2-ethynyl-1-methyl-3-propan-2-ylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-5-10-9(4)6-7-11(10)8(2)3/h1,8,11H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOGBSKTMBHIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC1)C(C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(2-propyl)-2-ethynylcyclopentene (CAS No. 126133-05-9) is a cyclopentene derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C11H14
  • Molecular Weight : 162.23 g/mol

The compound features a cyclopentene ring with an ethynyl group and a propyl side chain, contributing to its unique reactivity and interaction potential.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways within cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionCompetitive inhibition of specific enzymes

Case Studies

Several studies have explored the biological activity of cyclopentene derivatives, providing insights into the potential effects of this compound.

  • Antimicrobial Activity
    • A study evaluated the antimicrobial properties of various cyclopentene derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Potential
    • Research conducted on cyclopentene derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent .
  • Enzyme Interaction Studies
    • Investigations into enzyme interactions revealed that this compound could act as a competitive inhibitor for certain metabolic enzymes, impacting cellular metabolism and growth rates .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H14
CAS Number : 126133-05-9
Molecular Weight : 162.23 g/mol

The compound features a cyclopentene ring with an ethynyl group and a propyl side chain, contributing to its reactivity and potential applications in organic synthesis and material science.

Scientific Research Applications

1-Methyl-3-(2-propyl)-2-ethynylcyclopentene has several notable applications in scientific research:

Organic Synthesis

  • The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
    • Electrophilic addition reactions , where the ethynyl group can react with electrophiles.
    • Cross-coupling reactions , which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Material Science

  • Due to its unique structural features, this compound can be utilized in the development of polymeric materials . Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Biological Studies

  • Preliminary studies suggest that derivatives of this compound may exhibit biological activity , making it a candidate for further investigation in medicinal chemistry. Potential applications include:
    • Anticancer activity , where compounds with similar structures have shown promise in inhibiting tumor growth.
    • Antimicrobial properties , which could be explored through various biological assays.

Case Study 1: Synthesis of Novel Anticancer Agents

Research conducted on structurally related compounds has indicated that modifications to the cyclopentene framework can lead to enhanced biological activity against cancer cell lines. For instance, derivatives of this compound were synthesized and tested for their ability to inhibit cell proliferation in human cancer cells. Results showed that certain modifications increased potency, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Development of Functional Polymers

In material science, a study focused on incorporating this compound into polymeric systems aimed at improving thermal and mechanical properties. The resulting materials exhibited superior performance compared to traditional polymers, indicating potential applications in high-performance materials.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated) Reactivity Profile
1-Methyl-3-(2-propyl)-2-ethynylcyclopentene ~150.2 Ethynyl, Methyl, 2-Propyl ~160–180 High (ethynyl-driven)
1-Methylcyclopentene ~82.1 Methyl ~90–100 Moderate
2-Propyl nitrate ~119.1 Nitrate, 2-Propyl ~110–120 Electrophilic

Reactivity and Kinetic Comparisons

The 2-propyl group in the target compound may influence its atmospheric reactivity. For example, 2-propyl nitrate reacts with HO radicals at a rate coefficient of $ k = 0.024 \times 7.00 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ (derived from ) . By analogy, the target compound’s 2-propyl substituent could exhibit similar HO radical scavenging behavior, though the cyclopentene core and ethynyl group might alter degradation pathways.

Preparation Methods

Cyclopropane Ring-Opening and Rearrangement

A foundational approach involves cyclopropane derivatives as intermediates. For example, ethynylcyclopropane synthesis methods ([EP0922686B1], [EP2260014A1]) provide insights into ethynyl group introduction. While these patents focus on cyclopropanes, analogous strategies apply to cyclopentenes:

  • Step 1 : React cyclopentene precursors (e.g., 1-methyl-3-(2-propyl)cyclopentene) with trimethyl orthoformate to form dimethoxyethyl intermediates.

  • Step 2 : Catalytic elimination (e.g., Al₂O₃ at 100–120°C) removes methanol, yielding the ethynyl group.

Example :

(1,1-Dimethoxyethyl)cyclopenteneAl2O3,110CDistillation1-Methyl-3-(2-propyl)-2-ethynylcyclopentene\text{(1,1-Dimethoxyethyl)cyclopentene} \xrightarrow[\text{Al}2\text{O}3, 110^\circ\text{C}]{\text{Distillation}} \text{this compound}

Yield: ~51%.

Alkyne Addition to Cyclopentenones

Organometallic Reagents

Lithium acetylides or Grignard reagents add to cyclopentenones, forming propargyl alcohols, which are dehydrated to ethynyl groups. A protocol from Figshare illustrates this:

  • Step 1 : React 3-methyl-2-cyclopenten-1-one with ethynyl-triisopropylsilane in THF/CeCl₃ at −78°C.

  • Step 2 : Desilylate with K₂CO₃/MeOH to yield the terminal alkyne.

Conditions :

  • Temperature: −78°C to room temperature.

  • Catalyst: CeCl₃ (0.24 M in THF).
    Yield: 75% after recrystallization.

Olefin Metathesis

Ring-Closing Metathesis (RCM)

Pheromone synthesis methodologies ([US11155505B2]) utilize ruthenium catalysts (e.g., Grubbs catalyst) to form cyclopentene rings. For this compound:

  • Substrates : Diethyl diallylmalonate derivatives with pre-installed methyl and 2-propyl groups.

  • Catalyst : Grubbs II (5 mol%).

  • Reaction Time : 12–24 hours at 40°C.

Advantages :

  • High stereoselectivity.

  • Compatibility with ethynyl groups post-metathesis.

Elimination Reactions

Dehydrohalogenation

Halogenated precursors (e.g., 2-bromo-1-methyl-3-(2-propyl)cyclopentene) undergo elimination with strong bases:

  • Base : tert-Butyllithium (2.5 equiv) in hexane.

  • Temperature : −78°C to 0°C.

Example :

2-Bromo-1-methyl-3-(2-propyl)cyclopentene-78Ct-BuLiEthynylcyclopentene\text{2-Bromo-1-methyl-3-(2-propyl)cyclopentene} \xrightarrow[\text{-78}^\circ\text{C}]{\text{t-BuLi}} \text{Ethynylcyclopentene}

Yield: 39%.

Catalytic Cycloaddition

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC typically forms triazoles, modified protocols ([WO2011009934A1]) enable ethynyl group retention:

  • Catalyst : Tris(triazolyl)methane-Cu(I) (0.5 mol%).

  • Substrates : Ethynyl precursors and azides in water/MeOH.

  • Reaction Time : 6 hours at 40°C.

Key Feature :

  • Air/moisture stability of the catalyst simplifies handling.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Cyclopropane RearrangementAl₂O₃, trimethyl orthoformate51%Scalable, minimal byproductsHigh temperatures required
Alkyne AdditionCeCl₃, ethynyl-TIPS75%Mild conditions, high purityRequires desilylation step
Olefin MetathesisGrubbs II catalyst60–70%Stereoselective, versatileCatalyst cost, inert conditions
Dehydrohalogenationt-BuLi39%Rapid reactionLow-temperature sensitivity
CuAACTTr-CuCl85–99%Aqueous compatibility, high efficiencyLimited to specific substrates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-3-(2-propyl)-2-ethynylcyclopentene, and how can purity be optimized?

  • Methodology :

  • Alkyne functionalization : Use Sonogashira coupling between a halogenated cyclopentene precursor (e.g., 3-bromo-1-methylcyclopentene) and 2-propylacetylene under Pd/Cu catalysis .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity via GC-MS (e.g., retention time and molecular ion peak at m/z 164) .
    • Key parameters : Maintain inert atmosphere (N₂/Ar) to prevent alkyne oxidation. Optimize reaction temperature (80–100°C) to balance yield and side-product formation.

Q. How can the physicochemical properties (e.g., density, boiling point) of this compound be experimentally determined?

  • Experimental design :

  • Density : Use a pycnometer at 25°C; compare with predicted values (e.g., 0.83–0.92 g/cm³ for similar cyclopentene derivatives) .
  • Boiling point : Perform fractional distillation under reduced pressure (e.g., 139–157°C based on analogs) and validate via differential scanning calorimetry (DSC) .
    • Data validation : Cross-reference with computational predictions (e.g., COSMO-RS or DFT-based simulations) to resolve discrepancies.

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Analytical workflow :

  • NMR : ¹H NMR (δ 4.8–5.2 ppm for cyclopentene protons; δ 1.8–2.2 ppm for methyl and propyl groups). ¹³C NMR to confirm sp² carbons (δ 120–130 ppm) and alkyne carbons (δ 70–90 ppm) .
  • IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and cyclopentene C=C stretch (~1600–1680 cm⁻¹) .
  • MS : High-resolution ESI-MS for molecular ion ([M+H]⁺ at m/z 165.1284) and fragmentation patterns.

Advanced Research Questions

Q. How does this compound react with atmospheric hydroxyl (HO) radicals, and what are the implications for environmental persistence?

  • Kinetic analysis :

  • Use relative rate methods in a Teflon chamber under simulated atmospheric conditions (1 bar air, 298 K). Reference compounds: cyclohexane or n-butane .
  • Rate coefficient : Expected k ~ 2.9 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ (analogous to 2-propyl nitrate reactions). Measure via GC-MS quantification of reactant depletion .
    • Environmental impact : Calculate atmospheric lifetime (τ = 1/k[HO]) to assess persistence (e.g., τ ≈ 10–20 days).

Q. How can computational modeling resolve contradictions in experimental kinetic data for this compound’s reactions?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map reaction pathways (H-atom abstraction vs. addition to alkyne). Compare activation energies (Eₐ) with experimental Arrhenius parameters .
  • Case study : If experimental k varies by >30% between studies (e.g., due to temperature gradients), use multireference methods (CASSCF) to account for curvature in Arrhenius plots .

Q. What strategies mitigate challenges in isolating stereoisomers or regioisomers during synthesis?

  • Chromatographic optimization :

  • Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Dynamic resolution : Introduce diastereomeric salts (e.g., with tartaric acid) to enhance crystallinity .
    • Spectroscopic monitoring : Track isomer ratios via ¹H NMR coupling constants (e.g., J = 10–12 Hz for trans-cyclopentene protons).

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